1-(2-Cyclohexyl-2-hydroxyethyl)-3-(2,4-dimethoxyphenyl)urea
Description
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(2,4-dimethoxyphenyl)urea is a urea derivative characterized by a cyclohexyl-hydroxyethyl chain attached to one nitrogen of the urea moiety and a 2,4-dimethoxyphenyl group on the other. The compound combines lipophilic (cyclohexyl) and polar (hydroxyethyl, methoxy) functionalities, suggesting a balance between membrane permeability and aqueous solubility.
Properties
IUPAC Name |
1-(2-cyclohexyl-2-hydroxyethyl)-3-(2,4-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-22-13-8-9-14(16(10-13)23-2)19-17(21)18-11-15(20)12-6-4-3-5-7-12/h8-10,12,15,20H,3-7,11H2,1-2H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXFLWXLCZFCRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC(C2CCCCC2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(2,4-dimethoxyphenyl)urea, with the molecular formula C17H26N2O4 and a molecular weight of 322.405 g/mol, is a compound of significant interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C17H26N2O4
- Molecular Weight : 322.405 g/mol
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the hydroxyethyl group enhances solubility and may facilitate interactions with enzyme active sites or receptor binding domains. The dimethoxyphenyl moiety potentially contributes to the compound's lipophilicity, affecting its pharmacokinetics and bioavailability.
Antitumor Activity
Research indicates that compounds structurally related to ureas can exhibit antitumor properties. For instance, studies on similar compounds have shown that modifications in their structure can lead to significant variations in their cytotoxicity against cancer cell lines. The presence of the dimethoxyphenyl group may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation .
Mutagenicity and Toxicity
In studies assessing the mutagenic potential of structurally related compounds, it was found that certain derivatives possess low therapeutic activity but high mutagenicity . This raises concerns about the safety profile of urea derivatives, indicating that while they may have therapeutic applications, careful evaluation is required to understand their long-term effects on genetic material.
In Vitro Studies
In vitro studies have demonstrated that urea derivatives can induce DNA damage in cultured cells. For example, a comparative analysis showed that certain derivatives led to increased rates of DNA single-strand breaks when exposed to specific concentrations . Such findings highlight the need for further research into the safety and efficacy of this compound.
In Vivo Studies
Animal studies are crucial for understanding the biological activity of new compounds. Preliminary studies involving similar urea derivatives have shown varying degrees of toxicity and efficacy in animal models. These studies often focus on establishing dose-response relationships and identifying potential side effects associated with long-term exposure .
Comparative Analysis with Related Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences and similarities with analogous compounds:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2,4-dimethoxyphenyl group provides electron-donating methoxy groups, which could enhance binding to electron-deficient biological targets. In contrast, the chloro substituents in may hinder interactions due to their electron-withdrawing nature.
- The hydroxyl group in offers similar benefits but lacks methoxy substitutions.
- Steric Effects: The cyclohexyl-hydroxyethyl chain in the target compound may impose steric hindrance, affecting binding to compact active sites compared to smaller substituents like chloroethyl in .
Q & A
Q. What synthetic routes are recommended for synthesizing 1-(2-cyclohexyl-2-hydroxyethyl)-3-(2,4-dimethoxyphenyl)urea, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis typically involves multi-step organic reactions. A general approach includes:
Cyclohexyl Hydroxyethyl Intermediate : React cyclohexanol with epichlorohydrin to form the 2-cyclohexyl-2-hydroxyethyl moiety, followed by amine functionalization .
Urea Formation : React the intermediate with 2,4-dimethoxyphenyl isocyanate under anhydrous conditions (e.g., dry dichloromethane, 0–5°C) to form the urea linkage. Use triethylamine as a catalyst to neutralize HCl byproducts .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Adjust solvent polarity (e.g., acetonitrile for better solubility) and temperature (room temp. for slower, controlled reactions) to minimize side products .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer : Key techniques include:
Validation : Cross-reference with computational models (e.g., Gaussian for DFT calculations) .
Q. What are the stability considerations for this compound under varying storage conditions?
Methodological Answer :
- pH Sensitivity : Avoid strongly acidic/basic conditions to prevent urea bond hydrolysis. Use buffered solutions (pH 6–8) for biological assays .
- Temperature : Store at –20°C in amber vials to prevent thermal degradation and photolysis .
- Solvent Stability : Test solubility in DMSO (common stock solvent) and monitor for precipitation or decomposition via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar urea derivatives?
Methodological Answer :
- Comparative Assays : Use standardized protocols (e.g., IC₅₀ determination against a common enzyme target like tyrosine kinases) to minimize variability .
- Structural Analysis : Perform X-ray co-crystallography or molecular docking (e.g., using PyMOL or AutoDock) to identify binding interactions influenced by substituents (e.g., methoxy vs. chloro groups) .
- Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to assess significance of conflicting results .
Q. What strategies can optimize this compound’s pharmacokinetic properties through structural modifications?
Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., sulfonyl or carboxyl) to improve solubility. Calculate logP values (e.g., using ChemDraw) to guide modifications .
- Metabolic Stability : Replace labile groups (e.g., morpholine rings) with bioisosteres (e.g., piperazine) to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters to enhance membrane permeability, followed by enzymatic cleavage in vivo .
Q. How can computational modeling elucidate interactions between this compound and biological targets?
Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or MOE to predict binding modes to receptors (e.g., G-protein-coupled receptors). Focus on hydrogen bonding with urea carbonyl and hydrophobic interactions with cyclohexyl groups .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability (RMSD < 2.0 Å) and identify critical residues .
- QSAR Modeling : Develop predictive models using descriptors (e.g., topological polar surface area, H-bond donors) to correlate structure with activity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reaction yields reported for similar urea derivatives?
Methodological Answer :
- Reagent Purity : Verify starting material purity via NMR or LC-MS. Impurities in isocyanates (e.g., dimerization) can reduce yields .
- Replication Studies : Repeat reactions under identical conditions (solvent, temp., catalyst) and compare with literature.
- Side Reaction Identification : Use HR-MS to detect byproducts (e.g., urea hydrolysis to amines) and adjust conditions (e.g., lower temp.) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
